molecular formula C18H17F6N5O2 B587986 N-Acetyl Sitagliptin CAS No. 1379666-94-0

N-Acetyl Sitagliptin

Cat. No. B587986
M. Wt: 449.357
InChI Key: YGFMQPHTQKCJPI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Sitagliptin is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It helps to control blood sugar levels by increasing substances in the body that make the pancreas release more insulin .


Synthesis Analysis

The synthesis of Sitagliptin involves various methods including spectroscopic and chromatographic techniques . A biocatalytic cascade has been developed to synthesize the Sitagliptin intermediate by fusing two different transaminases to regenerate the amino donor .


Molecular Structure Analysis

N-Acetyl Sitagliptin contains total 50 bond(s); 33 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .


Chemical Reactions Analysis

Sitagliptin undergoes various chemical reactions. Many spectroscopic methods like derivative techniques, chromogenic techniques were used for its analysis . A biocatalytic cascade was developed for the synthesis of the Sitagliptin intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sitagliptin have been analyzed using various methods including spectroscopic and chromatographic techniques .

Scientific Research Applications

Anti-Apoptotic Effects in Nephrotoxicity

  • Study 1: Sitagliptin demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties, showing potential as a nephroprotectant against nephrotoxicity induced by cisplatin in rats (Abdelrahman, 2017).

Anti-Platelet Activity

  • Study 2: Sitagliptin inhibited platelet aggregation in type 2 diabetes patients and healthy volunteers, indicating significant anti-platelet activity (Gupta et al., 2012).

Neuroprotective Activity in Alzheimer's Disease

  • Study 3: Sitagliptin reduced neuroinflammation and showed antioxidative and antiapoptotic properties, which may be beneficial in Alzheimer's disease (Wiciński et al., 2018).

Anti-Inflammatory Actions

  • Study 4: Sitagliptin exerted anti-inflammatory effects, potentially contributing to the inhibition of atherosclerosis (Makdissi et al., 2012).

Renoprotective Effects

  • Study 5: Sitagliptin showed protective effects against hypertensive nephropathy induced by chronic administration of L-NAME in rats, mediated through increased serum level of GLP-1 and upregulation of GLP-1 receptors (Abd El Motteleb & Elshazly, 2013).

Hepatoprotective Effects

  • Study 6: Sitagliptin exhibited a hepatoprotective role against methotrexate-induced liver toxicity in mice, mediated through modulation of Nrf2 and NF-κB signaling pathways (Abo-Haded et al., 2017).

Vasoprotective Effects in Diabetes

  • Study 7: Sitagliptin augmented the protective effects of GLP-1 against advanced glycation end product receptor axis in endothelial cells, indicating its potential as a vasoprotective agent in diabetes (Ishibashi et al., 2011).

Anti-Atherosclerotic Effect

  • Study 8: Sitagliptin attenuated the progress of atherosclerosis in apolipoprotein-E-knockout mice, suggesting its potential use in reducing atherosclerotic lesions (Zeng et al., 2014).

Safety And Hazards

If you have asthma or bleeding problems, your doctor may tell you to avoid NAC. You will likely be told to stop NAC 2 weeks before any elective surgery. If you’re pregnant or breastfeeding, you must check with a doctor before using NAC supplements .

Future Directions

Research is ongoing to explore novel targets and potential signaling pathways of Sitagliptin for type 2 diabetes . Early intervention with Sitagliptin in patients with T2DM may have long-lasting renoprotective and islet-protective effects .

properties

IUPAC Name

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMQPHTQKCJPI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Sitagliptin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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